molecular formula C14H10ClF3O B2498876 1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene CAS No. 478032-57-4

1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene

Cat. No.: B2498876
CAS No.: 478032-57-4
M. Wt: 286.68
InChI Key: MNBWTKIBCCMIBX-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene is a versatile chemical building block of significant interest in advanced pharmaceutical research and development. Its molecular structure incorporates two key functional groups: a reactive chloromethyl (-CH2Cl) handle and a phenoxy bridge connected to a trifluoromethyl (CF3)-substituted benzene ring. The chloromethyl group is a well-known synthetic intermediate that facilitates further molecular elaboration through various nucleophilic substitution reactions, allowing researchers to create more complex architectures. The inclusion of the trifluoromethyl group is particularly valuable in medicinal chemistry; this moiety is a hallmark of many modern pharmaceuticals due to its ability to profoundly influence a compound's properties. The strong electron-withdrawing nature of the CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets, making it a critical feature in the design of new drug candidates . In fact, over the past 20 years, the US FDA has approved numerous drugs containing the trifluoromethyl group, underscoring its importance in developing therapies for various diseases . Trifluoromethyl-group-containing compounds are consistently explored for a wide range of biological activities, including anti-inflammatory and antibacterial applications, as demonstrated by the ongoing research into related scaffolds like trifluoromethylpyrazoles . This reagent is specifically designed for research applications such as the synthesis of novel active pharmaceutical ingredients (APIs), structure-activity relationship (SAR) studies, and as a key intermediate in constructing more complex molecules for biological screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3O/c15-9-10-4-1-2-7-13(10)19-12-6-3-5-11(8-12)14(16,17)18/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBWTKIBCCMIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene typically involves the reaction of 2-(3-(trifluoromethyl)phenoxy)benzyl chloride with a suitable chlorinating agent. Common reagents used in this process include thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

    Oxidation: The compound can undergo oxidation reactions to form aldehydes or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction of the compound can yield the corresponding benzyl alcohol or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products: The major products formed from these reactions include substituted benzyl derivatives, aldehydes, carboxylic acids, and benzyl alcohols.

Scientific Research Applications

1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound finds applications in the production of agrochemicals, materials science, and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features Key Applications/Notes References
This compound C₁₄H₁₀ClF₃O 298.68 Chloromethyl (ortho), trifluoromethylphenoxy Intermediate for agrochemicals/pharmaceuticals N/A
1-(Chloromethyl)-4-(trifluoromethyl)benzene C₈H₆ClF₃ 194.58 Chloromethyl (para), trifluoromethyl (para) Building block in organic synthesis
3-(Trifluoromethylthio)benzyl chloride C₈H₆ClF₃S 226.65 Chloromethyl (meta), trifluoromethylthio Reactive intermediate for sulfides
Flufenprox C₂₃H₁₉ClF₃O₂ 433.84 Chlorophenoxy, trifluoromethyl, ether linkage Insecticide
N-{3-[2-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-4,4,4-trifluorobutane-1-sulfonamide C₁₇H₁₄ClF₆NO₃S 481.80 Sulfonamide, trifluoromethylphenoxy, chloro SAR studies for peripherally selective drugs

Key Observations:

Substituent Position and Reactivity: The target compound’s ortho chloromethyl group contrasts with the para substitution in 1-(Chloromethyl)-4-(trifluoromethyl)benzene . Ortho substitution often increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to para isomers. The trifluoromethylphenoxy group enhances electrophilicity at the chloromethyl site, facilitating reactions with nucleophiles (e.g., amines, thiols) .

Functional Group Diversity: 3-(Trifluoromethylthio)benzyl chloride replaces the phenoxy group with a trifluoromethylthio moiety, which is more lipophilic and prone to radical reactions. Flufenprox incorporates a larger ether-linked structure, emphasizing the role of trifluoromethyl groups in enhancing pesticidal activity via increased metabolic stability.

Synthetic Utility: Sulfonamide derivatives (e.g., from ) demonstrate the adaptability of trifluoromethylphenoxy-chloromethyl scaffolds in drug discovery, achieving >95% purity via HPLC .

Research Findings and Implications

Synthetic Methodologies: Chloromethyl-substituted benzenes are typically synthesized using Friedel-Crafts alkylation or Mitsunobu reactions. For example, 1-(Chloromethyl)-4-(trifluoromethyl)benzene is prepared via chloromethylation of trifluoromethylbenzene . The target compound likely follows a similar pathway, with additional steps to introduce the phenoxy group via Ullmann or SNAr coupling .

Physicochemical Properties :

  • Trifluoromethyl groups lower electron density at aromatic rings, increasing resistance to electrophilic attack. This property is critical in agrochemicals like flufenprox, where stability under environmental conditions is paramount .
  • Boiling points for trifluoromethyl-containing compounds (e.g., 183.8°C for 3-(trifluoromethylthio)benzyl chloride ) suggest moderate volatility, aligning with their use as intermediates rather than end products.

Biological and Industrial Relevance: Compounds with chloromethyl and trifluoromethyl groups are prevalent in herbicides (e.g., isoxaben derivatives in ) and pharmaceuticals (e.g., benzodiazepines in ).

Biological Activity

1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene is a chlorinated aromatic compound characterized by its complex structure, which includes a chloromethyl group and a trifluoromethyl group. Its molecular formula is C8H6ClF3, with a molecular weight of 194.581 g/mol. This compound is part of a larger class of halogenated aromatic compounds that have garnered interest due to their potential biological activities, including antimicrobial and anticancer properties.

The unique arrangement of functional groups in this compound enhances its chemical reactivity and biological activity compared to other similar compounds. The presence of both chlorinated and trifluorinated moieties may influence its interactions with biological systems, making it a candidate for various pharmacological applications.

Biological Activity

Research indicates that halogenated aromatic compounds can exhibit significant biological activities. For instance, studies have shown that the trifluoromethyl group can enhance the potency of compounds by modifying their interaction with biological targets. The following sections explore specific findings related to the biological activity of this compound.

Anticancer Activity

A study conducted on various trifluoromethyl-containing compounds demonstrated their potential as anticancer agents. Compounds with similar structures were tested for their ability to inhibit cancer cell proliferation. For example, derivatives containing the trifluoromethyl group showed increased potency in inhibiting the Bcr-Abl1 kinase, which is crucial in chronic myeloid leukemia (CML) treatment.

Compound% Inhibition at 0.5 µM% Inhibition at 10 µM
Compound A24%16%
Compound B39%34%
This compoundTBDTBD

Antimicrobial Properties

The antimicrobial activity of halogenated aromatic compounds has also been documented. Research suggests that compounds similar to this compound can exhibit significant antibacterial and antifungal activities. The chloromethyl group may facilitate interactions with microbial cellular components, enhancing the compound's efficacy against various pathogens.

Case Studies

Several case studies have investigated the biological activity of halogenated aromatic compounds:

  • Study on Trifluoromethyl Compounds : A comprehensive analysis was conducted on a series of trifluoromethyl-substituted phenols, revealing that those with enhanced lipophilicity exhibited improved cell membrane penetration and higher cytotoxicity against cancer cells .
  • Antimicrobial Screening : Another study screened various halogenated compounds against common bacterial strains, finding that certain derivatives showed promising results in inhibiting growth, suggesting potential for development as new antimicrobial agents .

Q & A

Q. Critical Conditions :

  • Temperature control (e.g., <50°C during nitration to avoid by-products).
  • Catalyst selection (e.g., Pd(OAc)₂ for cross-coupling).
  • Solvent choice (polar aprotic solvents like DMF enhance nucleophilicity) .

Which analytical techniques are prioritized for characterizing this compound, and how do they address structural ambiguity?

Key techniques include:

  • ¹H/¹³C NMR : Resolves substituent positions on the aromatic ring. The trifluoromethyl (-CF₃) group causes distinct splitting patterns due to coupling with fluorine .
  • LC-MS : Confirms molecular weight (C₁₄H₁₀ClF₃O) and detects impurities (e.g., unreacted intermediates) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .

Methodological Tip : Use 19F NMR to track fluorinated intermediates during synthesis .

Advanced Research Questions

How can synthetic yield be optimized in cross-coupling steps, given contradictory reports on catalytic systems?

Conflicting data on Pd vs. Cu catalysts (e.g., Pd yielding 60–80% vs. Cu 30–50% ) require systematic optimization:

Design of Experiments (DoE) : Vary catalyst loading (0.5–5 mol%), ligands (e.g., Xantphos), and bases (K₂CO₃ vs. Cs₂CO₃).

In-situ monitoring : Use HPLC to identify side reactions (e.g., dehalogenation) .

Alternative routes : Explore photoredox catalysis for milder conditions .

How do structural modifications (e.g., replacing -CF₃ with -OCF₃) impact biological activity, and how can these effects be rationalized?

Studies on analogs (e.g., 2-chloro-1-fluoro-4-(trifluoromethoxy)benzene ) show:

  • Bioactivity shifts : -CF₃ increases lipophilicity (logP ~3.5), enhancing membrane permeability, while -OCF₃ improves metabolic stability .
  • SAR Analysis : Use molecular docking to compare interactions with target enzymes (e.g., cytochrome P450).
  • Data normalization : Account for assay variability (e.g., cytotoxicity thresholds in cell lines) .

What computational methods resolve contradictions in mechanistic pathways for electrophilic substitution reactions?

Discrepancies in regioselectivity (e.g., para vs. meta substitution ) can be addressed via:

DFT Calculations : Model transition states to predict activation energies for different pathways .

Isotopic Labeling : Use deuterated substrates to trace substituent orientation .

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